5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole

S1P₁ receptor Ligand binding assay Structure-activity relationship

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole (CAS 1327528-86-8) is a synthetic small molecule (MW 298.16, formula C₁₃H₁₃Cl₂N₃O) that belongs to the 1,2,4-oxadiazole–azetidine hybrid chemotype. This scaffold class has been extensively patented for modulation of sphingosine-1-phosphate (S1P) receptors, with multiple members demonstrating nanomolar binding affinity at S1P₁.

Molecular Formula C13H13Cl2N3O
Molecular Weight 298.16 g/mol
CAS No. 1327528-86-8
Cat. No. B6478021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole
CAS1327528-86-8
Molecular FormulaC13H13Cl2N3O
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3
InChIKeyFXDNGKKMPXGAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole (CAS 1327528-86-8): Compound Class and Procurement Baseline


5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole (CAS 1327528-86-8) is a synthetic small molecule (MW 298.16, formula C₁₃H₁₃Cl₂N₃O) that belongs to the 1,2,4-oxadiazole–azetidine hybrid chemotype . This scaffold class has been extensively patented for modulation of sphingosine-1-phosphate (S1P) receptors, with multiple members demonstrating nanomolar binding affinity at S1P₁ [1]. The compound is cataloged as a research-grade chemical (typical purity ≥95%) intended for non-human laboratory investigations and is not currently described in any approved pharmacopoeia monographs .

Why Generic Substitution Fails for CAS 1327528-86-8: The Critical Role of the 2,4-Dichlorobenzyl-Azetidine Moiety


Within the 1,2,4-oxadiazole–azetidine chemical space, receptor affinity and selectivity are exquisitely sensitive to the nature and substitution pattern of the N-benzyl group on the azetidine ring [1]. The 2,4-dichloro substitution pattern of CAS 1327528-86-8 introduces a unique combination of electronic (electron-withdrawing) and steric properties that fundamentally distinguish it from mono-chloro, 3,4-dichloro, or unsubstituted benzyl analogs. Structure–activity relationship (SAR) data from related chemotypes demonstrate that simply relocating chloro substituents can shift the S1P₁ IC₅₀ from sub-nanomolar to micromolar ranges, and altering the oxadiazole 3-substituent (methyl vs. larger groups) produces divergent selectivity profiles across S1P receptor subtypes [2]. Consequently, neither the piperidine analog (e.g., 3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine) nor the positional isomer (e.g., 3-[(2,4-dichlorophenyl)methyl]azetidine) can be assumed to recapitulate the binding or functional profile of the target compound [3].

Quantitative Differentiation Evidence for 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole (CAS 1327528-86-8)


Benzyl Substitution Regiochemistry Drives S1P₁ Binding Affinity: 2,4-Dichloro vs. 4-Chloro Analogs

In the 1,2,4-oxadiazole azetidine S1P receptor modulator series, the identity and position of halogen substituents on the N-benzyl ring profoundly affect S1P₁ binding. A direct comparator bearing a 4-ethoxyphenyl oxadiazole substituent with an azetidine-3-carboxylic acid moiety (BDBM22211) achieved an S1P₁ IC₅₀ of 5.10 nM [1]. In contrast, a close analog with a 4-cyclohexylphenyl substitution (BDBM22216) showed negligible S1P₁ affinity, with activity shifting to S1P₃ (IC₅₀ = 12,000 nM) [2]. While the exact S1P₁ IC₅₀ for CAS 1327528-86-8 has not been publicly disclosed, the 2,4-dichlorobenzyl substitution pattern is structurally distinct from both comparators and is predicted to occupy a unique region of the receptor binding pocket, yielding a differentiated selectivity fingerprint [3].

S1P₁ receptor Ligand binding assay Structure-activity relationship

Azetidine Core vs. Piperidine Core: Ring Size Determines Receptor Engagement Profile

A documented structural analog, 3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine (CAS not available), retains the identical 2,4-dichlorophenyl-1,2,4-oxadiazole moiety but replaces the azetidine ring with a piperidine ring (6-membered vs. 4-membered) and alters the connectivity from N-benzyl-azetidine to 3-piperidine directly attached to the oxadiazole [1]. This change in ring size fundamentally alters the three-dimensional presentation of the basic nitrogen, pKa, and conformational flexibility. The patent literature on 1,2,4-oxadiazole azetidine S1P modulators explicitly teaches that the azetidine ring is a critical structural feature for achieving potent S1P receptor modulation, with the constrained four-membered ring providing a unique trajectory for the N-substituent that cannot be replicated by larger saturated heterocycles [2].

Azetidine scaffold Piperidine comparator Ring-size SAR

Subtle Substituent Changes on the Oxadiazole 3-Position Alter Subtype Selectivity: Methyl vs. Aryl Substituents

The 3-methyl substituent on the 1,2,4-oxadiazole ring of CAS 1327528-86-8 is the smallest possible alkyl group, minimizing steric bulk at this position. Published binding data for a closely related chemotype (1,2,4-oxadiazole azetidine-3-carboxylic acid derivatives) reveals that varying the oxadiazole 5-aryl substituent while holding the azetidine core constant yields differential selectivity across S1P₁, S1P₄, and S1P₅ subtypes [1]. For example, Compound 26 (BDBM22209, 4-isobutylphenyl oxadiazole) demonstrated S1P₁ IC₅₀ = 0.600 nM and S1P₅ IC₅₀ = 1 nM, while Compound 28 (BDBM22211, 4-ethoxyphenyl oxadiazole) showed S1P₁ IC₅₀ = 5.10 nM and S1P₅ IC₅₀ = 48 nM—a nearly 10-fold shift in S1P₅ selectivity despite similar S1P₁ potency [2]. CAS 1327528-86-8, with its 3-methyl oxadiazole and unique 2,4-dichlorobenzyl combination, is expected to display yet another distinct selectivity signature.

S1P receptor subtypes Selectivity profiling Oxadiazole substitution

Regioisomeric Oxadiazole Connectivity Restricts Comparison to the 2,4-Dichlorophenyl-1,3,4-Oxadiazole/Thiadiazole Series

Compounds bearing the 2,4-dichlorophenyl group on a 1,3,4-oxadiazole (rather than 1,2,4-oxadiazole) represent a mechanistically and structurally distinct series with entirely different biological targets. Specifically, 2-substituted methylthio-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have been characterized as chitinase inhibitors for agricultural antifungal applications, with sulfone derivatives showing IC₅₀ values in the low micromolar range against chitinase enzymes [1]. These 1,3,4-oxadiazole regioisomers are not interchangeable with 1,2,4-oxadiazoles in any biological assay context, as the different nitrogen atom positioning alters hydrogen-bonding capacity, dipole moment, and metabolic stability [2]. CAS 1327528-86-8 is unambiguously a 1,2,4-oxadiazole and must not be confused with the 1,3,4-oxadiazole antifungal series.

1,2,4-Oxadiazole 1,3,4-Oxadiazole Chitinase inhibitor Regioisomer specificity

Antiproliferative Activity: HeLa Cell Screening Data and Context within the Oxadiazole-Azetidine Class

CAS 1327528-86-8 has been evaluated in a PubChem BioAssay for antiproliferative activity against human HeLa cervical carcinoma cells using the WST-8 assay with a 48-hour incubation period. Among six tested compounds in this screening panel, three were classified as active and one compound displayed sub-micromolar activity (≤1 µM) [1]. While the specific IC₅₀ of CAS 1327528-86-8 in this assay has not been publicly disclosed, the screening data confirm that the compound was included specifically for its oxadiazole-azetidine scaffold, and its activity status provides a benchmark for its potential in oncology-related research programs .

Antiproliferative activity HeLa cells WST-8 assay Cancer research

Comparative FoxO1 Inhibition: In-Class Benchmarking with the 2,4-Dichlorophenyl-1,2,4-Oxadiazole Series

A structurally related 1,2,4-oxadiazole compound, JY-2 (5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole; CAS 339103-05-8), has been characterized as a FoxO1 transcriptional activity inhibitor with an IC₅₀ of 22 µM, demonstrating oral activity in a murine model of palmitic acid-induced lipotoxicity and gluconeogenesis [1]. JY-2 shares the 2,4-dichlorophenyl group on the oxadiazole ring with CAS 1327528-86-8 but differs in the 3-substituent (pyridin-2-yl vs. methyl) and lacks the azetidine moiety. This establishes a class-level precedent that 2,4-dichlorophenyl-substituted 1,2,4-oxadiazoles possess tractable biological activity relevant to metabolic disease research, and CAS 1327528-86-8, by incorporating an additional azetidine ring, may exhibit a meaningfully different potency, selectivity, or ADME profile relative to JY-2 [2].

FoxO1 inhibitor Diabetes Gluconeogenesis JY-2

Best Research and Industrial Application Scenarios for CAS 1327528-86-8


S1P Receptor Subtype Selectivity Profiling in Immunological Research

Based on the established role of the 1,2,4-oxadiazole azetidine chemotype as a privileged scaffold for S1P receptor modulation [1], CAS 1327528-86-8 is most appropriately deployed in systematic S1P₁–S1P₅ selectivity panels. Its unique 2,4-dichlorobenzyl-azetidine-3-methyl-oxadiazole architecture fills a specific gap in the SAR matrix between 4-substituted-phenyl analogs and non-azetidine-containing comparators. Laboratories screening for S1P₁-sparing or S1P₅-preferring ligands should include this compound as a structurally distinct reference point, given that related analogs in the BindingDB dataset exhibit S1P₁/S1P₅ selectivity ratios ranging from ~1.7 to ~9.4 depending solely on oxadiazole 5-substitution [2].

Structure-Activity Relationship Expansion of FoxO1-Targeting 1,2,4-Oxadiazoles for Metabolic Disease

JY-2 has validated the 2,4-dichlorophenyl-1,2,4-oxadiazole substructure as competent for FoxO1 inhibition (IC₅₀ = 22 µM) with oral in vivo activity [1]. CAS 1327528-86-8 provides the next logical SAR iteration by introducing an azetidine ring in place of JY-2's pyridine substituent. Medicinal chemistry teams pursuing FoxO1 or related forkhead box transcription factor inhibitors for type 2 diabetes or hepatic steatosis can use this compound to probe whether the azetidine moiety improves potency, metabolic stability, or selectivity over off-target transcription factors.

Antiproliferative Screening Cascade in Oncology Drug Discovery

Given the documented evaluation of CAS 1327528-86-8 in a PubChem HeLa cell antiproliferative assay alongside five other compounds [1], this compound is suitable for inclusion in broader cancer cell line panels (e.g., NCI-60 or similar) to establish a fingerprint of tumor-type selectivity. Procurement for this purpose is supported by the compound's commercial availability at research-grade purity (≥95%) [2] and the precedent that 1,2,4-oxadiazole-containing molecules have demonstrated tractable anticancer activity in multiple published screening campaigns.

Medicinal Chemistry Tool Compound for Azetidine Pharmacophore Validation in GPCR Ligand Design

The azetidine ring is increasingly recognized as a privileged fragment in GPCR-targeted drug discovery due to its constrained geometry, favorable physicochemical properties, and potential for improving ligand efficiency [1]. CAS 1327528-86-8 serves as a useful tool compound for computational chemistry and structural biology groups seeking to model the azetidine pharmacophore's contribution to receptor binding. It can be used in molecular docking studies, free-energy perturbation calculations, or X-ray co-crystallography efforts aimed at understanding how the four-membered azetidine ring differs from larger saturated heterocycles (piperidine, pyrrolidine) in GPCR binding pockets [2].

Quote Request

Request a Quote for 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.